Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate
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Overview
Description
“Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8F3NO2. It has a molecular weight of 219.16 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 265.9±40.0 °C at 760 mmHg, and a flash point of 114.6±27.3 °C .Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
A study by Okuma et al. (2011) presents an efficient route to synthesize a variety of 2-phenylindolin-3-ones from amino acid methyl esters, demonstrating the compound's utility in organic synthesis and the development of pharmaceutical intermediates (Okuma, Matsunaga, Nagahora, Shioji, & Yokomori, 2011).
Polymer Chemistry
Research by Yang, Jikei, and Kakimoto (1999) explores the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce a hyperbranched aromatic polyamide. This study highlights the compound's relevance in synthesizing novel polymeric materials with potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).
Materials Science
A publication by Ukrainets, Petrushova, Davidenko, and Grinevich (2014) discusses the cyclization of a related methyl benzoate derivative, leading to the synthesis of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research could pave the way for the development of new materials and chemical sensors (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Supramolecular Chemistry
De Greef et al. (2009) provide insights into supramolecular polymerization, where the reactivity of phenyl ester moieties is manipulated through base interaction, demonstrating the compound's application in creating ordered polymeric structures through a cooperative mechanism (De Greef et al., 2009).
Sensing and Detection
Vishnoi, Sen, Patwari, and Murugavel (2015) developed a fluorescent chemo-sensor based on a triphenylbenzene derivative for the selective sensing and capture of picric acid. This research showcases the potential of methyl benzoate derivatives in environmental monitoring and safety applications (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Safety and Hazards
Future Directions
While specific future directions for this compound are not well-documented, it’s known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which the compound is acting .
Properties
IUPAC Name |
methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKUBYLEGTIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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